molecular formula C19H15FN4O2 B11000164 N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide

Cat. No.: B11000164
M. Wt: 350.3 g/mol
InChI Key: APMSNCJXEKZZPL-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both quinazolinone and indole moieties in the structure of this compound suggests that it may exhibit a range of pharmacological properties.

Properties

Molecular Formula

C19H15FN4O2

Molecular Weight

350.3 g/mol

IUPAC Name

N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C19H15FN4O2/c20-12-5-6-17-14(9-12)19(26)24(11-23-17)8-7-21-18(25)15-10-22-16-4-2-1-3-13(15)16/h1-6,9-11,22H,7-8H2,(H,21,25)

InChI Key

APMSNCJXEKZZPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent, such as formamide or its derivatives, to form the quinazolinone ring.

    Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the ethyl linker: The ethyl linker can be introduced through alkylation reactions using ethyl halides or similar reagents.

    Formation of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis or other suitable methods.

    Coupling of the quinazolinone and indole moieties: The final step involves coupling the quinazolinone and indole moieties through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The quinazolinone core is susceptible to oxidation under ambient or controlled conditions. For example:

Reaction TypeConditions/ReagentsOutcomeReference
Dihydroquinazolinone oxidationAir exposure in EtOAc/CH2Cl2Converts dihydroquinazolinone intermediates to fully aromatic quinazolinone derivatives

This oxidation is crucial for stabilizing the quinazolinone ring system during synthesis. Computational studies suggest the fluorine atom slightly increases electron deficiency, accelerating oxidation rates compared to non-fluorinated analogs.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditions/ReagentsOutcomeReference
Acidic hydrolysisHCl/H2O, refluxCleaves carboxamide to carboxylic acid
Basic hydrolysisNaOH, aqueous ethanolYields sodium carboxylate

Hydrolysis kinetics depend on steric hindrance from the indole and ethyl linker. The indole’s electron-rich nature may stabilize transition states, enhancing reaction rates.

Nucleophilic Aromatic Substitution

The 6-fluoro group on the quinazolinone participates in nucleophilic substitution:

NucleophileConditionsOutcomeReference
Primary aminesDMSO, 80°CSubstitutes fluorine with amine
ThiolsK2CO3, DMF, 60°CForms thioether derivatives

Fluorine’s electronegativity activates the quinazolinone ring for substitution, enabling diversification at position 6. Reaction yields vary with nucleophile strength and solvent polarity.

Alkylation/Acylation at Ethylamino Group

The ethylamino linker (-NH-CH2-CH2-) undergoes alkylation or acylation:

Reaction TypeReagentsOutcomeReference
AcylationBenzoyl chloride, pyridineForms N-benzoylated derivative
AlkylationMethyl iodide, NaH, DMFProduces N-methyl derivative

Steric hindrance from the bulky indole-carboxamide group limits reactivity at this site, often requiring strong bases (e.g., NaH) for efficient substitution .

Condensation Reactions

The indole’s 3-carboxamide can participate in condensations:

Reaction TypeReagentsOutcomeReference
KnoevenagelAldehydes, piperidineForms α,β-unsaturated derivatives

These reactions exploit the carboxamide’s electrophilic carbonyl group, enabling C–C bond formation. Microwave-assisted methods improve yields by reducing side reactions.

Photochemical Degradation

UV exposure induces cleavage of the ethyl linker:

ConditionsOutcomeReference
UV light (254 nm)Cleaves ethyl chain, forms indole fragments

Degradation pathways are critical for stability assessments in drug formulation.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide typically involves multi-step organic reactions that integrate the quinazolinone and indole moieties. Characterization is achieved through techniques such as NMR spectroscopy and mass spectrometry, confirming the structural integrity and purity of the compound .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : Preliminary investigations have shown that this compound exhibits significant growth inhibition against various cancer cell lines. For instance, it demonstrated percent growth inhibitions (PGIs) ranging from moderate to high against cell lines such as OVCAR-8 and NCI-H460 .
  • Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells, potentially through pathways related to cell cycle regulation and apoptosis signaling .
  • Case Study : A study involving the National Cancer Institute's Developmental Therapeutics Program indicated that compounds with similar structures showed promising results in inhibiting tumor growth, suggesting that this compound could follow suit .

Other Therapeutic Applications

Beyond oncology, there are indications that this compound may possess antimicrobial properties. Research has suggested potential efficacy against various bacterial strains, although detailed studies are still required to confirm these effects .

Cell Line Percent Growth Inhibition (PGI) Reference
OVCAR-885.26%
NCI-H46075.99%
SNB-1986.61%
HOP-9267.55%

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazolinone moiety may interact with enzymes or receptors involved in cellular signaling, while the indole moiety may contribute to binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar quinazolinone cores, such as gefitinib and erlotinib, which are used as anticancer agents.

    Indole derivatives: Compounds with similar indole moieties, such as indomethacin and serotonin, which have anti-inflammatory and neurotransmitter activities, respectively.

Uniqueness

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide is unique due to the combination of quinazolinone and indole moieties in its structure, which may confer a distinct set of biological activities and therapeutic potential compared to other compounds with only one of these moieties.

Biological Activity

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features an indole ring linked to a quinazolinone moiety, which contributes to its diverse chemical properties. The molecular formula is C19H15FN4O2C_{19}H_{15}FN_{4}O_{2} with a molecular weight of 350.3 g/mol. The presence of the fluorine atom and the carboxamide group enhances its interaction with biological targets, making it a subject of interest for various therapeutic applications .

Preliminary studies suggest that this compound exhibits significant activities against several biological targets:

  • Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is critical for treating neurodegenerative diseases like Alzheimer's. Studies indicate that similar compounds exhibit IC50 values ranging from 0.077 to 50.080 μM against AChE .
  • Antimicrobial Activity : The compound's structural similarities to known antimicrobial agents suggest potential efficacy against various bacterial strains. Research indicates that derivatives with similar frameworks exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Binding Affinity : Interaction studies have demonstrated that this compound may bind effectively to specific receptors or enzymes, modulating their activity, which could be explored further using molecular docking techniques .

Table 1: Summary of Biological Activities

Activity TypeAssessed TargetIC50 Values (μM)References
AcetylcholinesteraseHuman recombinant AChE0.077 - 50.080
AntibacterialVarious bacterial strains4.69 - 156.47
AntifungalCandida albicans16.69 - 78.23

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Neurological Disorders : As an AChE inhibitor, it may be beneficial in treating Alzheimer's disease and other cognitive disorders.
  • Infectious Diseases : Its antimicrobial properties suggest potential use in developing new antibiotics or antifungal treatments.

Q & A

Q. How to reconcile poor in vitro-in vivo efficacy translation?

  • Strategies :
  • Optimize logP values (aim for 2–5) to balance solubility and membrane permeability.
  • Introduce prodrug moieties (e.g., ester linkages) to enhance bioavailability .

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